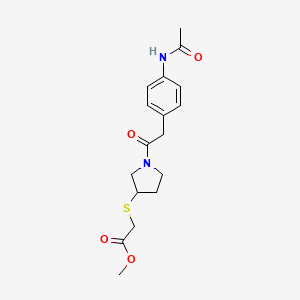

Methyl 2-((1-(2-(4-acetamidophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(2-(4-acetamidophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a thioether-linked methyl acetate group and a 4-acetamidophenylacetyl moiety. Its structure integrates multiple functional groups:

- Thioether bridge: Connects the pyrrolidine to the methyl acetate group, enhancing metabolic stability compared to ether or ester linkages.

Properties

IUPAC Name |

methyl 2-[1-[2-(4-acetamidophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-12(20)18-14-5-3-13(4-6-14)9-16(21)19-8-7-15(10-19)24-11-17(22)23-2/h3-6,15H,7-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWISNSWDFQQRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-((1-(2-(4-acetamidophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structure includes a pyrrolidine ring, a thioether linkage, and an acetamide moiety that may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, suggesting a potential for this compound in oncology applications. The presence of the acetamide group may enhance interaction with cancer-related targets, improving efficacy.

Antimicrobial Properties

Compounds containing thioether linkages have been associated with antimicrobial activities. Studies have demonstrated that thiazole derivatives can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.

- Antimicrobial Mechanisms : The thioether moiety can interact with bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

- Anticancer Efficacy : A study on related compounds demonstrated an IC50 value less than that of standard chemotherapy agents like doxorubicin in various cancer cell lines (e.g., Jurkat and HT-29). This suggests that this compound could have comparable or superior efficacy against certain cancers.

- Antimicrobial Activity : Another study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria, indicating strong antimicrobial potential.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 2-((1-(2-(4-acetamidophenyl)acetyl)pyrrolidin-3-yl)thio)acetate, we compare it with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) from ADMET & DMPK (2021) .

Structural and Functional Differences

| Feature | This compound | Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) |

|---|---|---|

| Core structure | Pyrrolidine ring | Pyrimidine ring |

| Substituents | 4-Acetamidophenylacetyl group | Thietan-3-yloxy and 6-methyl groups |

| Ester group | Methyl ester | Ethyl ester |

| Heteroatoms | Nitrogen (pyrrolidine), sulfur (thioether), oxygen (ester, acetamide) | Nitrogen (pyrimidine), sulfur (thioether, thietane), oxygen (ester, ether) |

Implications of Structural Variations

Bioactivity Potential: The 4-acetamidophenylacetyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors with aromatic binding pockets), whereas Compound 1’s thietan-3-yloxy group could improve lipophilicity and membrane permeability . The pyrimidine core in Compound 1 is a common scaffold in antiviral and anticancer agents, while the pyrrolidine ring in the target compound offers conformational flexibility for target engagement.

Metabolic Stability :

- The thioether linkage in both compounds reduces susceptibility to esterase-mediated hydrolysis compared to ether or ester bridges. However, the methyl ester in the target compound may undergo faster hepatic clearance than the ethyl ester in Compound 1 .

Synthetic Accessibility :

- Compound 1 is synthesized via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane . The target compound likely requires a more complex route due to its acetamidophenylacetyl-pyrrolidine moiety.

Hypothesized Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.